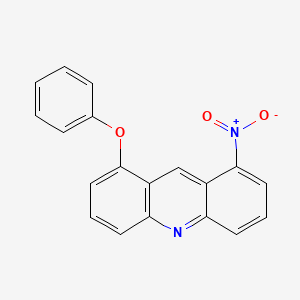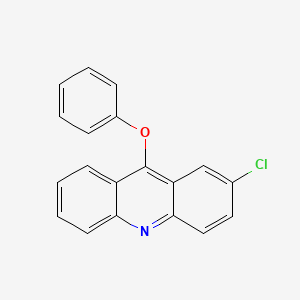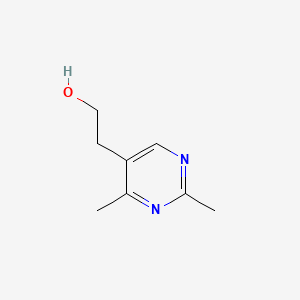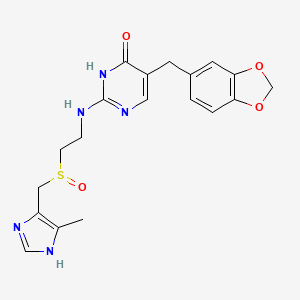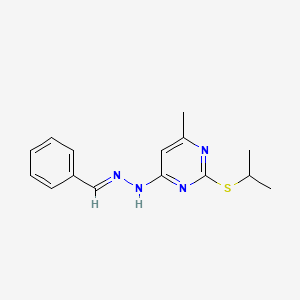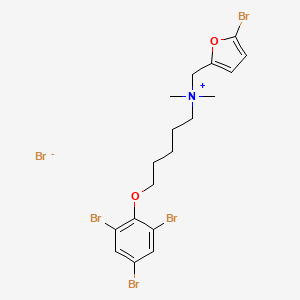![molecular formula C22H29NO2 B12919907 2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol CAS No. 66834-31-9](/img/structure/B12919907.png)
2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrrolidine moieties may play a role in binding to specific sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
2-(3-(Benzyloxy)phenyl)ethanol: A simpler analog with similar functional groups but lacking the pyrrolidine ring.
3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidine: Similar structure but without the ethanol moiety.
Uniqueness: 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is unique due to its combination of benzyloxy, phenyl, pyrrolidine, and ethanol groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Propiedades
Número CAS |
66834-31-9 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-[3-(3-phenylmethoxyphenyl)-1-propylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C22H29NO2/c1-2-13-23-14-11-22(18-23,12-15-24)20-9-6-10-21(16-20)25-17-19-7-4-3-5-8-19/h3-10,16,24H,2,11-15,17-18H2,1H3 |
Clave InChI |
WCBHTQKLAZJORQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


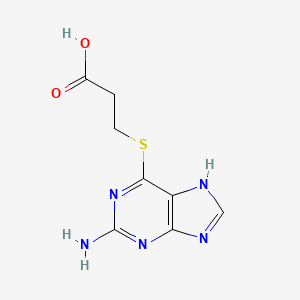
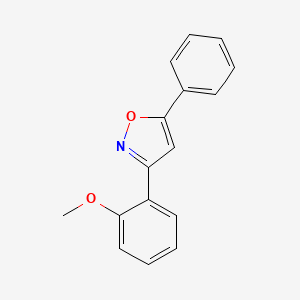
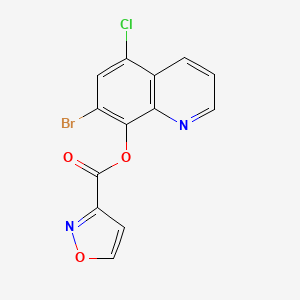

![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
